molecular formula C13H12ClNO2S B5808971 N-(2-chlorobenzyl)benzenesulfonamide

N-(2-chlorobenzyl)benzenesulfonamide

Cat. No.: B5808971
M. Wt: 281.76 g/mol
InChI Key: ONHYRUGJWSOBKE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)benzenesulfonamide is an organic compound with the molecular formula C13H12ClNO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C7H7ClNH2C6H5SO2NH(C7H6Cl)+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_7\text{H}_7\text{ClNH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}(\text{C}_7\text{H}_6\text{Cl}) + \text{HCl} C6​H5​SO2​Cl+C7​H7​ClNH2​→C6​H5​SO2​NH(C7​H6​Cl)+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes that rely on carbonic anhydrase activity, leading to potential therapeutic effects in conditions like glaucoma and certain cancers.

Comparison with Similar Compounds

Similar Compounds

    N-chlorobenzenesulfonamide: Similar structure but lacks the 2-chlorobenzyl group.

    N-butyl-benzenesulfonamide: Contains a butyl group instead of the 2-chlorobenzyl group.

    N-(2-chlorophenyl)benzenesulfonamide: Similar but with a 2-chlorophenyl group instead of the 2-chlorobenzyl group.

Uniqueness

N-(2-chlorobenzyl)benzenesulfonamide is unique due to the presence of the 2-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as an enzyme inhibitor and its applicability in various research fields.

Biological Activity

N-(2-Chlorobenzyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanism of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for its potential antimicrobial and anticancer properties. The presence of the chlorine atom at the ortho position enhances its reactivity, influencing its interactions with biological targets. This compound has shown promise in inhibiting certain enzymes and cellular processes, leading to various biological effects.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : It may inhibit carbonic anhydrases (CAs), which are critical in regulating pH and CO2 transport in tissues. Inhibiting these enzymes can lead to apoptosis in cancer cells .
  • Cell Cycle Disruption : The compound has been shown to disrupt the cell cycle in various cancer cell lines, potentially leading to increased apoptosis and reduced cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be compared with other sulfonamide derivatives, as shown in the following table:

CompoundMIC (µg/mL)Target Organism
This compound40-50E. faecalis, P. aeruginosa
4-Nitrobenzoyl-3-allylthiourea225MCF-7 breast cancer cells
SLC-0111-CA IX inhibitor

The minimum inhibitory concentration (MIC) values indicate that this compound is comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Anticancer Activity

This compound's anticancer properties have been evaluated across multiple cancer types, including melanoma, breast, and colorectal cancers. Key findings include:

  • In Vitro Studies : The compound has demonstrated antiproliferative effects on various cancer cell lines, with studies indicating significant apoptosis induction through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
  • In Vivo Studies : In animal models, this compound has shown efficacy in reducing tumor growth when used alone or in combination with traditional chemotherapeutics .

Case Studies

  • Melanoma Cell Lines : In a study involving melanoma cell lines, this compound was found to induce apoptosis significantly, leading to a decrease in cell viability by over 50% at concentrations above 20 µM .
  • Breast Cancer Models : Another study highlighted its ability to enhance the effects of existing chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant forms of breast cancer .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-13-9-5-4-6-11(13)10-15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHYRUGJWSOBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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